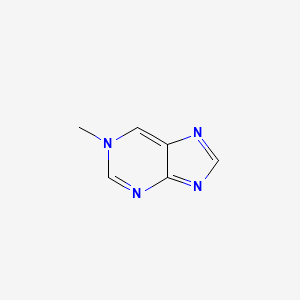
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with isobutylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with isobutylthio groups .
- Step 1: Preparation of Cyanuric Chloride:
- Cyanuric chloride is synthesized by the trimerization of cyanogen chloride.
- Reaction conditions: Cyanogen chloride is heated in the presence of a catalyst.
- Step 2: Nucleophilic Substitution:
- Cyanuric chloride is reacted with isobutylthiol.
- Reaction conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature of 0°C to room temperature.
- The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
- Nucleophilic Substitution:
- Common reagents: Nucleophiles such as amines, alcohols, and thiols.
- Conditions: Typically carried out in organic solvents at varying temperatures depending on the nucleophile.
- Oxidation:
- Common reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Conditions: Reactions are carried out under controlled temperatures to avoid over-oxidation.
- Reduction:
- Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Reactions are carried out in anhydrous solvents to prevent hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amine-substituted triazines, while oxidation can yield sulfoxides or sulfones .
Applications De Recherche Scientifique
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties .
- Biology:
- Medicine:
- Industry:
- Used in the production of herbicides and other agrochemicals.
- Employed in the development of new materials with enhanced thermal stability and other desirable properties .
Mécanisme D'action
The mechanism of action of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways:
- Antimicrobial Activity:
- Anticancer Activity:
Comparaison Avec Des Composés Similaires
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- can be compared with other similar compounds to highlight its uniqueness:
- Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine):
- Similar structure but lacks the isobutylthio groups.
- Used as a starting material for the synthesis of various triazine derivatives .
- Melamine (1,3,5-Triazine-2,4,6-triamine):
- Contains amino groups instead of isobutylthio groups.
- Widely used in the production of plastics and resins .
- Atrazine (2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine):
- Contains different substituents on the triazine ring.
- Commonly used as a herbicide .
Conclusion
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- is a versatile compound with significant potential in various fields. Its unique chemical properties and ability to undergo various reactions make it a valuable building block for the synthesis of more complex molecules. Its applications in chemistry, biology, medicine, and industry further highlight its importance in scientific research and industrial production.
Propriétés
Formule moléculaire |
C9H9Cl6N3S |
|---|---|
Poids moléculaire |
404.0 g/mol |
Nom IUPAC |
2-(2-methylpropylsulfanyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H9Cl6N3S/c1-4(2)3-19-7-17-5(8(10,11)12)16-6(18-7)9(13,14)15/h4H,3H2,1-2H3 |
Clé InChI |
XSXWFPQQFWOWLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


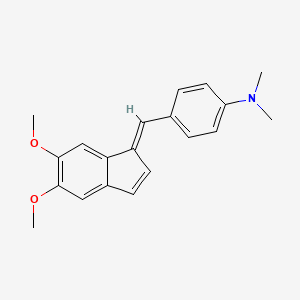
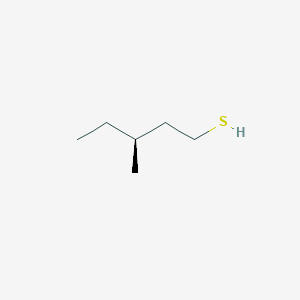
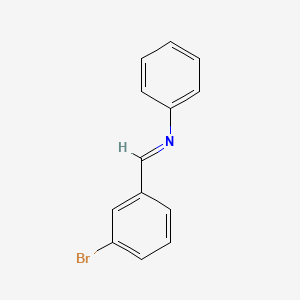
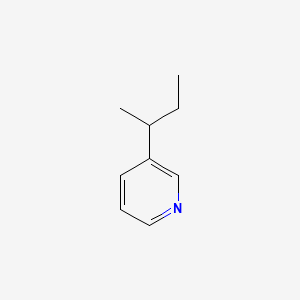
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
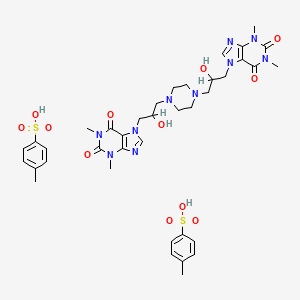

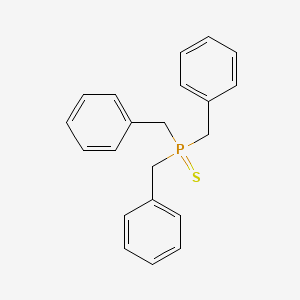
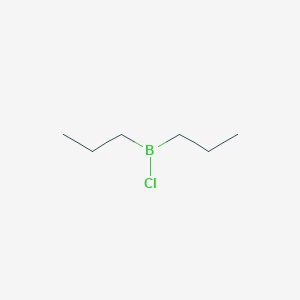

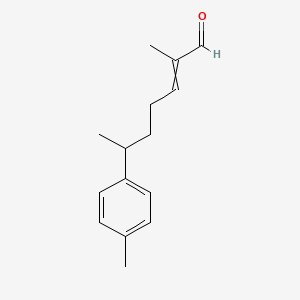
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

